(2,2-Dimethoxyethyl)(2,5-dimethylphenyl)sulfane
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Overview
Description
(2,2-Dimethoxyethyl)(2,5-dimethylphenyl)sulfane is an organic compound with the molecular formula C12H18O2S and a molecular weight of 226.34 g/mol . This compound is characterized by the presence of a sulfane group attached to a 2,5-dimethylphenyl ring and a 2,2-dimethoxyethyl group. It is a clear, pale liquid with high purity (98%) and is used in various scientific and industrial applications .
Preparation Methods
The synthesis of (2,2-Dimethoxyethyl)(2,5-dimethylphenyl)sulfane involves several steps. One common method includes the reaction of 2,5-dimethylphenylthiol with 2,2-dimethoxyethanol in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
(2,2-Dimethoxyethyl)(2,5-dimethylphenyl)sulfane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfane group to thiols or other reduced forms using reducing agents like lithium aluminum hydride.
Scientific Research Applications
(2,2-Dimethoxyethyl)(2,5-dimethylphenyl)sulfane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of (2,2-Dimethoxyethyl)(2,5-dimethylphenyl)sulfane involves its interaction with specific molecular targets and pathways. The sulfane group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects .
Comparison with Similar Compounds
(2,2-Dimethoxyethyl)(2,5-dimethylphenyl)sulfane can be compared with other similar compounds, such as:
(2,2-Dimethoxyethyl)sulfanylbenzene: This compound has a similar structure but lacks the 2,5-dimethyl substituents on the phenyl ring.
(2-Methoxyethyl)sulfonylbenzene: This compound contains a sulfonyl group instead of a sulfane group, leading to different chemical properties and reactivity.
(Dichloromethyl)sulfonylbenzene: This compound has a dichloromethyl group, which significantly alters its chemical behavior compared to this compound.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H18O2S |
---|---|
Molecular Weight |
226.34 g/mol |
IUPAC Name |
2-(2,2-dimethoxyethylsulfanyl)-1,4-dimethylbenzene |
InChI |
InChI=1S/C12H18O2S/c1-9-5-6-10(2)11(7-9)15-8-12(13-3)14-4/h5-7,12H,8H2,1-4H3 |
InChI Key |
GKSITENJWUWDHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SCC(OC)OC |
Origin of Product |
United States |
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